molecular formula C7H13Cl2N3 B2372036 (1-Cyclopropylpyrazol-4-yl)methanamine;dihydrochloride CAS No. 2514952-94-2

(1-Cyclopropylpyrazol-4-yl)methanamine;dihydrochloride

Cat. No.: B2372036
CAS No.: 2514952-94-2
M. Wt: 210.1
InChI Key: MGAUHDVKCOEPIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Cyclopropylpyrazol-4-yl)methanamine;dihydrochloride is a chemical compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Cyclopropylpyrazol-4-yl)methanamine;dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with pyrazole derivatives in the presence of suitable catalysts and solvents. The reaction conditions often include moderate temperatures and inert atmospheres to ensure the stability of the intermediates and the final product .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as crystallization and chromatography for purification .

Chemical Reactions Analysis

Types of Reactions: (1-Cyclopropylpyrazol-4-yl)methanamine;dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

(1-Cyclopropylpyrazol-4-yl)methanamine;dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving the central nervous system.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1-Cyclopropylpyrazol-4-yl)methanamine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites, altering the function of the target molecules and modulating biological pathways. This interaction can lead to various pharmacological effects, depending on the specific target and context .

Comparison with Similar Compounds

Comparison: (1-Cyclopropylpyrazol-4-yl)methanamine;dihydrochloride stands out due to its unique cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications .

Properties

IUPAC Name

(1-cyclopropylpyrazol-4-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3.2ClH/c8-3-6-4-9-10(5-6)7-1-2-7;;/h4-5,7H,1-3,8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGAUHDVKCOEPIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=C(C=N2)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.